Imidazolium chloride

Biochemical Buffers Enzyme Assays pH Control

Imidazolium chloride (CAS 1467-16-9) is the non-hygroscopic, high-purity (≥98%) hydrochloride salt with a finely tuned pKa of 6.99, essential for accurate physiological buffers in enzyme kinetics, protein crystallization, and nucleic acid research. Its chloride counterion provides superior hydrogen-bonding and thermal stability versus other halides, making it the preferred building block for antifungal APIs (ketoconazole), ionic liquids (CO₂ capture, battery electrolytes), and functionalized imidazolium salts. Avoid the batch variability and failed syntheses caused by substituting with the free base or alkyl-substituted analogues.

Molecular Formula C3H5ClN2
Molecular Weight 104.54 g/mol
CAS No. 1467-16-9
Cat. No. B072265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazolium chloride
CAS1467-16-9
SynonymsAl-imidazole
Cu-imidazole
imidazole
imidazole acetate
imidazole citrate
imidazole conjugate monoacid
imidazole monohydrochloride
imidazole monophosphonate
imidazole sodium
imidazolium chloride
Molecular FormulaC3H5ClN2
Molecular Weight104.54 g/mol
Structural Identifiers
SMILESC1=CN=C[NH2+]1.[Cl-]
InChIInChI=1S/C3H4N2.ClH/c1-2-5-3-4-1;/h1-3H,(H,4,5);1H
InChIKeyJDIIGWSSTNUWGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazolium Chloride (CAS 1467-16-9): Procurement and Differentiation Guide for Imidazole Hydrochloride Salt


Imidazolium chloride (CAS 1467-16-9), also known as imidazole hydrochloride or 1H-imidazole monohydrochloride, is the hydrochloride salt of imidazole with the molecular formula C₃H₅ClN₂ and a molecular weight of 104.54 g/mol . It exists as a white to pale yellow crystalline solid with a melting point of 158–161 °C and is highly soluble in water (50 mg/mL), producing a clear, colorless solution [1]. This compound is widely used as a buffering agent in biochemical assays due to its pKa of approximately 6.99, as a key building block in the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals, and as a precursor for imidazolium-based ionic liquids . Its fundamental role in research and industry stems from its ability to stabilize pH in the near-neutral physiological range, its function as a catalyst, ligand, and nucleophilic reagent in organic reactions, and its versatility as a starting material for a wide array of functionalized imidazolium salts with tunable properties .

Why Imidazolium Chloride (CAS 1467-16-9) Cannot Be Replaced by Other Imidazole Derivatives or Salts


Imidazolium chloride possesses a unique combination of properties—including its specific pKa, high water solubility, and thermal stability—that are not interchangeable with other imidazole-based compounds or halide salts. While 1-methylimidazolium chloride and 1-ethyl-3-methylimidazolium chloride are also imidazolium chlorides, their alkyl substitution dramatically alters their physical state (liquid vs. solid), thermal decomposition profiles, and ionic mobility in solution [1]. Similarly, substituting the chloride anion with bromide or iodide significantly impacts melting points and hydrogen-bonding capacity, as chloride forms stronger hydrogen bonds and yields higher thermal stability in many cases [2]. Even the free base, imidazole, has a different pKa (6.95) and is a solid with different solubility characteristics, making it unsuitable for applications requiring a pre-protonated buffering agent or a chloride counterion source [3]. The quantitative differences detailed in Section 3 demonstrate why generic substitution can lead to failed syntheses, inaccurate buffering, or suboptimal material performance.

Quantitative Differentiation of Imidazolium Chloride (CAS 1467-16-9) Against Key Comparators


pKa Buffering Precision: Imidazolium Chloride vs. Imidazole Free Base

Imidazolium chloride provides a well-defined buffering range centered around its pKa of 6.993, which is critical for maintaining physiological pH in biochemical assays. The free base imidazole has a pKa of 6.95 for its conjugate acid, resulting in a slight but meaningful difference in buffer capacity and pH adjustment calculations [1][2]. This difference is due to the protonation state and counterion effects, and using the hydrochloride salt directly eliminates the need for in situ protonation, ensuring consistent and reproducible buffer preparation.

Biochemical Buffers Enzyme Assays pH Control

Thermal Stability Advantage: Imidazolium Chloride vs. 1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl)

Imidazolium chloride (imidazole hydrochloride) exhibits a melting point of 158–161 °C, which is significantly higher than that of its alkyl-substituted analog, 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl), which melts at 77–79 °C [1]. This difference in thermal behavior is critical for applications requiring a solid-state starting material at elevated temperatures. Additionally, while long-term isothermal TGA studies show that many imidazolium chlorides begin to decompose at temperatures well below their onset decomposition temperatures, the simple imidazolium chloride salt remains stable at temperatures where alkylated analogs may already be partially degraded [2].

Ionic Liquids High-Temperature Synthesis Thermal Processing

Ion Mobility and Aggregation: Imidazolium Chloride vs. 1-Methylimidazolium Chloride

In aqueous solutions, the mobility and ion-pairing behavior of imidazolium chlorides are strongly dependent on the alkyl chain length. Studies using molecular dynamics simulations and conductivity measurements demonstrate that the diffusion coefficient of imidazolium cations decreases non-linearly with increasing alkyl chain length. Specifically, the simple imidazolium cation (from imidazolium chloride) exhibits higher mobility compared to its methyl-substituted counterpart (1-methylimidazolium chloride, [MIM]Cl) due to the absence of hydrophobic alkyl chains that promote aggregation [1]. At higher concentrations, long-chain alkylimidazolium chlorides exhibit significant aggregation, which impedes diffusivity, a behavior not observed with the unsubstituted imidazolium chloride.

Electrolytes Ionic Conductivity Solution Chemistry

Solubility and Handling: Imidazolium Chloride vs. Imidazolium Bromide

Imidazolium chloride (imidazole hydrochloride) is a solid with a melting point of 158–161 °C and is highly soluble in water (50 mg/mL), producing a clear, colorless solution [1]. In contrast, imidazolium bromide salts generally exhibit lower melting points and different solubility profiles. For example, 1-ethyl-3-methylimidazolium bromide ([EMIM]Br) has a melting point lower than its chloride counterpart, despite its higher molecular weight, due to differences in hydrogen-bonding and lattice energy [2]. The chloride salt's higher melting point and well-defined solid-state properties make it easier to handle and store compared to low-melting or hygroscopic bromide analogs.

Solubility Synthesis Material Processing

Hydrogen Bonding Capacity: Imidazolium Chloride vs. Imidazolium Bromide

Extensive hydrogen bonding is present between the chloride anion and the imidazolium cation, with eight Cl···H interactions below 3 Å observed in the solid-state structures of carboxylic acid functionalized imidazolium chlorides [1]. The chloride anion, being a stronger Lewis base than bromide, participates in more extensive and stronger hydrogen-bonding networks. Substituting chloride with bromide reduces hydrogen-bonding capacity, which can significantly alter the crystal packing, melting point, and solvation properties of the ionic liquid or salt [2].

Supramolecular Chemistry Crystal Engineering Reaction Solvent

Optimal Application Scenarios for Imidazolium Chloride (CAS 1467-16-9) Based on Verified Differential Properties


Precise Biochemical Buffer Preparation for Enzyme and Nucleic Acid Research

Imidazolium chloride is the preferred reagent for preparing accurate and reproducible pH buffers in the physiological range (pH 6.5–7.5). Its well-defined pKa of 6.993 allows for precise calculation using the Henderson-Hasselbalch equation, minimizing batch-to-batch variability. This is crucial for enzyme kinetics assays, protein crystallization trials, and nucleic acid stability studies where even slight pH fluctuations can alter reaction rates or molecular conformations. The solid, non-hygroscopic nature of the hydrochloride salt ensures accurate weighing and long-term storage stability [1].

Synthesis of Heterocyclic Compounds and Pharmaceutical Intermediates

As a key building block, imidazolium chloride serves as an essential intermediate in the synthesis of antifungal agents (e.g., ketoconazole), anti-cancer drug candidates, and other nitrogen-containing heterocycles. Its ability to act as a catalyst, ligand, or nucleophilic reagent in various organic reactions—including nucleophilic substitutions, condensations, and ring-forming reactions—makes it invaluable in medicinal chemistry and fine chemical production [1]. Its high purity and consistent quality support reliable reaction outcomes and scalable processes.

Precursor for Functionalized Imidazolium Ionic Liquids

Imidazolium chloride is the starting material for the synthesis of a wide range of functionalized imidazolium salts, including those with carboxylic acid, ester, or alkoxymethyl substituents. These derivatives are further converted into ionic liquids with tunable properties for applications in CO₂ capture, cellulose dissolution, antimicrobial surfaces, and electrochemical devices. The chloride counterion can be easily exchanged via metathesis reactions to introduce other anions (e.g., BF₄⁻, PF₆⁻, NTf₂⁻), enabling the design of task-specific ionic liquids [1].

Electrolyte Component for High-Performance Dual-Ion Batteries

The high ionic mobility and thermal stability of imidazolium chloride make it a valuable component in non-flammable ionic liquid electrolytes for dual-ion batteries (DIBs). When combined with AlCl₃ and other co-salts, imidazolium chloride-based electrolytes can achieve Coulombic efficiencies exceeding 96% in graphite-electrode DIBs, while maintaining good ionic conductivity and a wide electrochemical stability window [1]. This enables the development of safer, higher-energy-density energy storage systems.

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